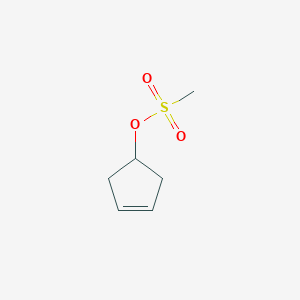

Cyclopent-3-en-1-yl methanesulfonate

Description

Cyclopent-3-en-1-yl methanesulfonate (CPMMS) is a methanesulfonate ester featuring a cyclopentenyl group. Structurally, it consists of a five-membered cycloalkene ring (cyclopentene) substituted with a methanesulfonate (-OSO₂CH₃) moiety at the 1-position. Methanesulfonate esters are widely employed in organic synthesis as alkylating agents due to their reactivity in nucleophilic substitution reactions. CPMMS is hypothesized to serve as a versatile intermediate in pharmaceutical and materials chemistry, particularly in synthesizing cyclic or strained molecules where the cyclopentenyl group may confer unique stereochemical or electronic properties .

Properties

Molecular Formula |

C6H10O3S |

|---|---|

Molecular Weight |

162.21 g/mol |

IUPAC Name |

cyclopent-3-en-1-yl methanesulfonate |

InChI |

InChI=1S/C6H10O3S/c1-10(7,8)9-6-4-2-3-5-6/h2-3,6H,4-5H2,1H3 |

InChI Key |

FJWFZRXGXZLAGU-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OC1CC=CC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical and Physical Properties

Key Observations :

- Lead methanesulfonate, a heavy metal salt, diverges significantly in applications and toxicity compared to organic methanesulfonates .

Reactivity and Stability

- CPMMS : The strained cyclopentene ring may render CPMMS prone to hydrolysis or nucleophilic attack at the sulfonate group. Its reactivity could resemble that of allylic sulfonates, enabling use in cycloadditions or polymerizations.

- MMS : A classic SN2 alkylating agent, MMS methylates DNA at guanine residues, causing strand breaks . Its small size and lack of steric hindrance facilitate rapid reactions.

- Lead Methanesulfonate : As an ionic compound, it participates in redox reactions (e.g., electroplating) rather than covalent alkylation. Its decomposition under heat releases toxic sulfur oxides and lead fumes .

Toxicological Profiles

Mechanistic Differences :

- MMS directly alkylates DNA, triggering p53-mediated repair pathways. At p53-normalized concentrations (0.3 μM), it induces measurable genomic instability .

- Lead methanesulfonate’s toxicity stems from lead ion accumulation, disrupting heme synthesis and neuronal function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.